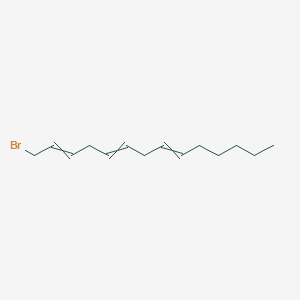
1-Bromotetradeca-2,5,8-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromotetradeca-2,5,8-triene is an organic compound characterized by a long carbon chain with three conjugated double bonds and a bromine atom attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromotetradeca-2,5,8-triene typically involves the bromination of tetradeca-2,5,8-triene. This can be achieved through the addition of bromine (Br2) to the terminal carbon of the triene under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) at low temperatures to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromotetradeca-2,5,8-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form saturated hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxylation.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium for epoxidation.
Reduction: Hydrogen gas (H2) with a palladium catalyst for hydrogenation
Major Products:
Substitution: Formation of 1-hydroxytetradeca-2,5,8-triene.
Oxidation: Formation of 1,2-epoxytetradeca-5,8-diene.
Reduction: Formation of tetradecane.
Wissenschaftliche Forschungsanwendungen
1-Bromotetradeca-2,5,8-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Bromotetradeca-2,5,8-triene involves its interaction with various molecular targets. The bromine atom and conjugated double bonds allow the compound to participate in electrophilic and nucleophilic reactions. These interactions can lead to the formation of reactive intermediates that may exert biological effects or facilitate further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1-Bromotetradecane: Lacks the conjugated double bonds, making it less reactive in certain chemical reactions.
Tetradeca-2,5,8-triene: Lacks the bromine atom, limiting its use in substitution reactions.
1-Chlorotetradeca-2,5,8-triene: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and applications
Uniqueness: 1-Bromotetradeca-2,5,8-triene is unique due to the presence of both the bromine atom and the conjugated double bonds. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes .
Eigenschaften
IUPAC Name |
1-bromotetradeca-2,5,8-triene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h6-7,9-10,12-13H,2-5,8,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXBFGQGZUTRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80823113 |
Source


|
| Record name | 1-Bromotetradeca-2,5,8-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80823113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73448-34-7 |
Source


|
| Record name | 1-Bromotetradeca-2,5,8-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80823113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
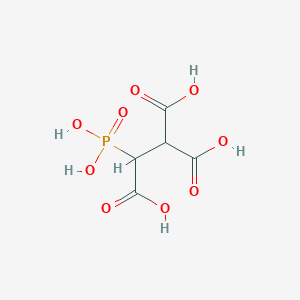

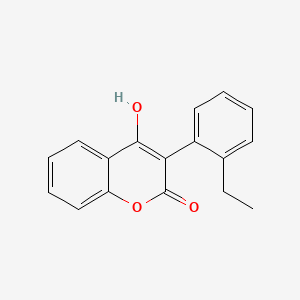


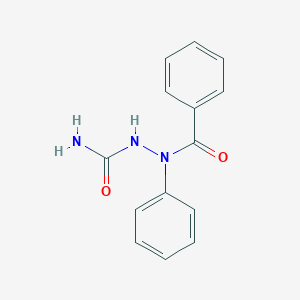
![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)
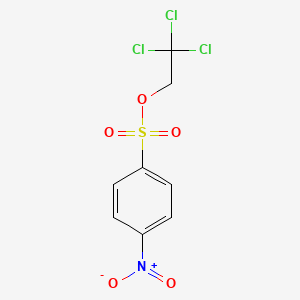
![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
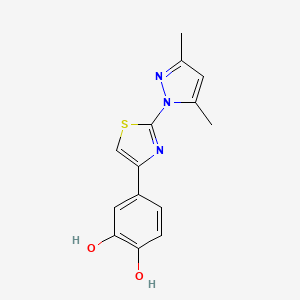

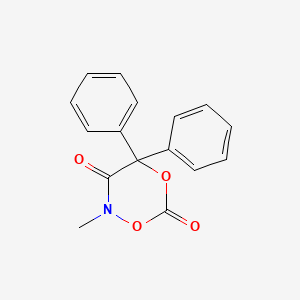
![2-Nitro-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B14449015.png)
